dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate
Overview
Description
Dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring, a terephthalate moiety, and a carbonothioyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate typically involves multiple steps:
Formation of the piperidine derivative: Starting with piperidine, the hydroxymethyl group is introduced through a hydroxymethylation reaction.
Introduction of the carbonothioyl group: This step involves the reaction of the hydroxymethyl piperidine with a carbonothioylating agent under controlled conditions.
Coupling with terephthalate: The final step involves the coupling of the carbonothioyl piperidine derivative with dimethyl terephthalate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonothioyl group can be reduced to a carbonyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of dimethyl 2-({[3-(carboxyl)-1-piperidinyl]carbonothioyl}amino)terephthalate.
Reduction: Formation of dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonyl}amino)terephthalate.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate involves its interaction with specific molecular targets. The piperidine ring and carbonothioyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Dimethyl aminoterephthalate: Similar structure but lacks the piperidine and carbonothioyl groups.
Dimethyl terephthalate: Lacks the piperidine and carbonothioyl groups, making it less reactive in biological systems.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
Dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate is unique due to the combination of the piperidine ring, terephthalate moiety, and carbonothioyl group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
IUPAC Name |
dimethyl 2-[[3-(hydroxymethyl)piperidine-1-carbothioyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-23-15(21)12-5-6-13(16(22)24-2)14(8-12)18-17(25)19-7-3-4-11(9-19)10-20/h5-6,8,11,20H,3-4,7,9-10H2,1-2H3,(H,18,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTZNPGKJLSFKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCCC(C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333573 | |
Record name | dimethyl 2-[[3-(hydroxymethyl)piperidine-1-carbothioyl]amino]benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795660 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
830353-69-0 | |
Record name | dimethyl 2-[[3-(hydroxymethyl)piperidine-1-carbothioyl]amino]benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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